![molecular formula C31H25ClN4OS B11538790 1-[3'-(3-chlorophenyl)-4-(4-ethylphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B11538790.png)
1-[3'-(3-chlorophenyl)-4-(4-ethylphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- This compound is a novel chemical entity with a complex structure. Let’s break it down:
Molecular Formula: CHClNOS
Average Mass: 537.074 Da
Monoisotopic Mass: 536.143738 Da
- The compound features a spiro[phthalazine-1,2’-[1,3,4]thiadiazol] core, which contributes to its unique properties.
- Piperazine, a common structural motif, is incorporated into the compound through a Mannich reaction. Piperazine-containing compounds have diverse biological activities, including antibacterial, antiviral, and antitumor effects .
Vorbereitungsmethoden
- The compound is synthesized via a three-step protocol:
Step 1: Formation of the phthalazine ring.
Step 2: Introduction of the 1,3,4-thiadiazole moiety.
Step 3: Mannich reaction with piperazine to yield the final product.
- Reaction conditions, reagents, and yields would be detailed in a comprehensive synthetic route.
Analyse Chemischer Reaktionen
- The compound may undergo various reactions, such as oxidation, reduction, and substitution.
- Common reagents and conditions:
Oxidation: Potassium permanganate (KMnO), acidic conditions.
Reduction: Sodium borohydride (NaBH), catalytic hydrogenation.
Substitution: Halogenation (e.g., chlorination or bromination).
- Major products depend on the specific reaction and functional groups involved.
Wissenschaftliche Forschungsanwendungen
Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.
Biology: Explore its interactions with biological macromolecules (enzymes, receptors).
Medicine: Assess its pharmacological properties (antibacterial, antiviral, etc.).
Industry: Evaluate its use in materials science or as a precursor for drug development.
Wirkmechanismus
- The compound likely interacts with specific molecular targets (e.g., enzymes, receptors).
- Pathways involved could include signal transduction, metabolic pathways, or cellular processes.
Vergleich Mit ähnlichen Verbindungen
- Similar compounds may include other spirocyclic derivatives or Mannich bases.
- Highlight the uniqueness of this compound in terms of its structure, properties, or applications.
Remember that this compound’s detailed characterization and further research are essential to fully understand its potential.
Eigenschaften
Molekularformel |
C31H25ClN4OS |
---|---|
Molekulargewicht |
537.1 g/mol |
IUPAC-Name |
1-[4-(3-chlorophenyl)-4'-(4-ethylphenyl)-2'-phenylspiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-yl]ethanone |
InChI |
InChI=1S/C31H25ClN4OS/c1-3-22-16-18-23(19-17-22)29-27-14-7-8-15-28(27)31(35(33-29)25-11-5-4-6-12-25)36(34-30(38-31)21(2)37)26-13-9-10-24(32)20-26/h4-20H,3H2,1-2H3 |
InChI-Schlüssel |
RVBQWNLGJVGKPV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)C2=NN(C3(C4=CC=CC=C42)N(N=C(S3)C(=O)C)C5=CC(=CC=C5)Cl)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.